molecular formula C19H15ClN4O4 B14980451 methyl 4-({[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetyl}amino)benzoate

methyl 4-({[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetyl}amino)benzoate

Cat. No.: B14980451
M. Wt: 398.8 g/mol
InChI Key: CMAPEBRQUYTGQS-UHFFFAOYSA-N
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Description

Methyl 4-({[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetyl}amino)benzoate is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a chlorophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetyl}amino)benzoate typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol to form methyl 4-chlorobenzoate. This intermediate is then subjected to hydrazination, salt formation, and cyclization to yield the triazine core . The final step involves the acetylation of the triazine derivative with 4-aminobenzoic acid under controlled conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine alcohols. Substitution reactions can result in various substituted triazine derivatives.

Scientific Research Applications

Methyl 4-({[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetyl}amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-({[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The triazine ring and chlorophenyl group can bind to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazine core, combined with the chlorophenyl and benzoate moieties, makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H15ClN4O4

Molecular Weight

398.8 g/mol

IUPAC Name

methyl 4-[[2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2-yl]acetyl]amino]benzoate

InChI

InChI=1S/C19H15ClN4O4/c1-28-18(26)13-4-8-15(9-5-13)22-17(25)11-24-19(27)23-16(10-21-24)12-2-6-14(20)7-3-12/h2-10H,11H2,1H3,(H,22,25)

InChI Key

CMAPEBRQUYTGQS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N=C(C=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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